An In-depth Technical Guide on the Physico-chemical Properties of Ethyl 2-formylisonicotinate
An In-depth Technical Guide on the Physico-chemical Properties of Ethyl 2-formylisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-formylisonicotinate, a heterocyclic compound with the molecular formula C₉H₉NO₃, is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with both an ethyl ester and a formyl group, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the known physico-chemical properties of Ethyl 2-formylisonicotinate, including its synthesis, spectral characteristics, and reactivity. While specific biological activities and signaling pathway interactions are not yet extensively documented, its role as a key intermediate in the synthesis of compounds with potential antifungal and allelopathic activities highlights its importance in drug discovery and development.[1]
Physico-chemical Properties
A summary of the key physico-chemical properties of Ethyl 2-formylisonicotinate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | |
| CAS Number | 21908-08-7 | [1] |
| IUPAC Name | ethyl 2-formylpyridine-4-carboxylate | [1] |
| Melting Point | 63 °C | |
| Boiling Point | 288.3 ± 25.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| Storage Conditions | -20°C, sealed storage, away from moisture |
Solubility
Synthesis
The synthesis of Ethyl 2-formylisonicotinate typically involves a multi-step process. A general synthetic pathway begins with the esterification of isonicotinic acid to produce ethyl isonicotinate. This is followed by the introduction of a formyl group at the 2-position of the pyridine ring.[1]
A potential synthetic workflow is outlined below:
Caption: General synthetic workflow for Ethyl 2-formylisonicotinate.
Experimental Protocol:
A detailed experimental protocol for the synthesis of Ethyl 2-formylisonicotinate is not explicitly available in the reviewed literature. However, a general procedure can be inferred from the synthesis of related compounds and general organic chemistry principles.
Step 1: Esterification of Isonicotinic Acid
A mixture of isonicotinic acid, absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is refluxed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is neutralized, and the product, ethyl isonicotinate, is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Step 2: Formylation of Ethyl Isonicotinate
The formylation of ethyl isonicotinate at the 2-position can be achieved using various methods, such as the Vilsmeier-Haack reaction. This typically involves reacting ethyl isonicotinate with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), at a controlled temperature. The reaction is then quenched, and the product, Ethyl 2-formylisonicotinate, is isolated and purified, often by column chromatography. It has been noted that conducting this step in a solvent like THF at a lower temperature can significantly improve the yield.[1]
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 2-formylisonicotinate provides characteristic signals corresponding to the protons in the molecule. A representative ¹H NMR spectrum is available from chemical suppliers. The expected signals would include those for the ethyl group (a triplet and a quartet), the protons on the pyridine ring, and the aldehyde proton.
¹³C NMR, FT-IR, and Mass Spectrometry
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¹³C NMR: Signals for the carbonyl carbons of the ester and aldehyde groups are expected to appear downfield (typically >160 ppm). Aromatic carbons of the pyridine ring and the carbons of the ethyl group will also show characteristic shifts.
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FT-IR: The spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ester and aldehyde groups (typically in the range of 1680-1750 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-N and C-O stretching vibrations, will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the formyl group, and fragmentation of the pyridine ring.
Reactivity and Potential Applications
The chemical reactivity of Ethyl 2-formylisonicotinate is primarily dictated by the formyl and ethyl ester functional groups. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, such as the Knoevenagel condensation, Wittig reaction, and aldol-type reactions. The ester group can undergo nucleophilic acyl substitution reactions, including hydrolysis to the corresponding carboxylic acid, transesterification, and amidation.
This dual reactivity makes Ethyl 2-formylisonicotinate a valuable intermediate in the synthesis of a wide range of heterocyclic compounds.[1] It has been utilized as a starting material for the synthesis of novel isonicotinate-derived meso-tetraarylporphyrins, which have shown potential as antifungal and allelopathic agents.[1] This highlights its potential in the development of new therapeutic agents and agrochemicals.
The logical relationship of its reactivity leading to potential applications can be visualized as follows:
Caption: Reactivity of Ethyl 2-formylisonicotinate leading to diverse applications.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the interaction of Ethyl 2-formylisonicotinate with cellular signaling pathways. Its primary role in the literature is that of a synthetic intermediate. However, the biological activity of the downstream products synthesized from this molecule, such as the aforementioned porphyrin derivatives, suggests that it is a valuable scaffold for generating compounds with potential therapeutic or biological effects.[1] Further research is warranted to explore the intrinsic biological properties of Ethyl 2-formylisonicotinate and its derivatives.
Conclusion
Ethyl 2-formylisonicotinate is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has summarized its core physico-chemical properties, providing a foundation for its use in research and development. While a complete experimental dataset for all its properties is not yet available, the existing information on its synthesis, reactivity, and role as a precursor for bioactive molecules underscores its importance. Future investigations should focus on elucidating its detailed spectral characteristics, quantitative solubility, and exploring its potential biological activities to fully realize its utility in drug discovery and materials science.
